Hedycoronen A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

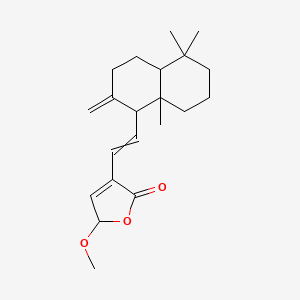

4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8-9,13,16-18H,1,6-7,10-12H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAWJLFWEBGZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(OC3=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Hedycoronen A: A Technical Guide for Researchers

An In-depth Overview of the Isolation, Characterization, and Anti-inflammatory Activity of a Promising Labdane-type Diterpene from Hedychium coronarium

This technical guide provides a comprehensive overview of the isolation and characterization of Hedycoronen A, a labdane-type diterpene extracted from the rhizomes of Hedychium coronarium. This document is intended for researchers, scientists, and drug development professionals interested in the extraction of bioactive compounds from natural sources and their potential therapeutic applications. The guide details the experimental protocols for the isolation of this compound, summarizes key quantitative data, and illustrates the relevant biological signaling pathways.

Introduction

Hedychium coronarium, commonly known as the white ginger lily, is a perennial plant of the Zingiberaceae family. Its rhizomes have been traditionally used in folk medicine for the treatment of various ailments, including inflammation, skin diseases, and headaches. Phytochemical investigations of H. coronarium rhizomes have led to the isolation of several bioactive compounds, including a class of labdane-type diterpenes. Among these, this compound has emerged as a compound of significant interest due to its potent anti-inflammatory properties.

This guide focuses on the seminal work that first reported the isolation and characterization of this compound and its inhibitory effects on the production of pro-inflammatory cytokines.

Data Presentation

The following tables summarize the quantitative data associated with the biological activity of this compound.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Bone Marrow-Derived Dendritic Cells. [1]

| Compound | IC₅₀ (µM) on IL-6 Production | IC₅₀ (µM) on IL-12 p40 Production | IC₅₀ (µM) on TNF-α Production |

| This compound | 9.1 ± 0.3 | 4.1 ± 0.2 | 46.0 ± 1.3 |

IC₅₀ values represent the concentration of the compound required to inhibit the production of the respective cytokine by 50%. Data are presented as mean ± standard deviation.

Experimental Protocols

The following section provides a detailed methodology for the isolation of this compound from the rhizomes of Hedychium coronarium, based on the protocol described by Phan Van Kiem et al. (2012).[1]

Plant Material

Dried rhizomes of Hedychium coronarium were used as the starting material.

Extraction

The dried rhizomes (2.5 kg) were pulverized and then extracted three times with methanol (MeOH) at room temperature. The methanolic extracts were combined and concentrated under reduced pressure to yield a crude methanol extract.

Solvent Partitioning

The crude methanol extract was suspended in water and successively partitioned with chloroform (CHCl₃) and ethyl acetate (EtOAc). This process separates compounds based on their polarity, with this compound partitioning into the chloroform fraction.

Column Chromatography

The chloroform-soluble fraction (45.0 g) was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and acetone (from 30:1 to 1:1, v/v). This chromatographic separation yielded six fractions (C1 to C6).

Isolation of this compound

Fraction C3 (6.0 g) was further purified by repeated silica gel column chromatography, eluting with a solvent system of n-hexane and ethyl acetate (20:1, v/v). This final purification step afforded this compound as a white amorphous powder.

Structural Elucidation

The chemical structure of this compound was determined using various spectroscopic techniques, including Mass Spectrometry (MS) and one- and two-dimensional Nuclear Magnetic Resonance (1D and 2D-NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Hedychium coronarium rhizomes.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Coronarin D and Related Labdane Diterpenes from Hedychium coronarium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Coronarin D, a significant labdane-type diterpene isolated from the rhizomes of Hedychium coronarium. This document details the structural elucidation, stereochemical configuration, and spectroscopic properties of Coronarin D and its closely related derivatives, including Coronarin D ethyl ether and Hedychenone. The information presented is compiled from various spectroscopic and analytical studies, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Hedychium coronarium, commonly known as butterfly ginger, is a plant of the Zingiberaceae family that is recognized for its traditional medicinal uses, particularly in treating inflammation and other ailments. Phytochemical investigations of its rhizomes have led to the isolation of a variety of labdane-type diterpenoids. Among these, Coronarin D has emerged as a compound of significant interest due to its biological activities. Understanding the precise chemical structure and stereochemistry of Coronarin D and its analogues is fundamental for structure-activity relationship (SAR) studies and for the development of new therapeutic agents. This guide aims to consolidate the available data on the structural characteristics of these compounds.

Chemical Structure and Stereochemistry

The core of Coronarin D and its related compounds is a labdane diterpene skeleton. The systematic IUPAC naming and stereochemical descriptors are crucial for unambiguously defining these complex molecules.

Coronarin D

The chemical structure of Coronarin D has been elucidated as (3Z)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one[1].

Key Stereochemical Features:

-

The stereochemistry at the chiral centers of the decalin ring system is defined as 1S, 4aS, and 8aS[1].

-

The geometry of the exocyclic double bond is Z[1].

-

Coronarin D can exist as a mixture of epimers at the C-15 position in the butyrolactone ring[2][3].

Coronarin D Ethyl Ether

Coronarin D ethyl ether is an ethoxylated derivative of Coronarin D. Its IUPAC name is (3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-ethoxyoxolan-2-one[4].

Key Stereochemical Features:

-

Similar to Coronarin D, it possesses the same stereochemistry in the labdane core[4].

-

The exocyclic double bond has an E configuration[4].

Hedychenone

Hedychenone is another related labdane diterpene. Its IUPAC name is (4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one[6].

Key Stereochemical Features:

-

The stereochemistry is defined as 4S, 4aR, and 8aS[6].

-

The double bond in the side chain has an E configuration[6].

Quantitative Data

The following tables summarize the key quantitative data for Coronarin D and its derivatives based on spectroscopic analyses.

Table 1: Physicochemical Properties

| Property | Coronarin D | Coronarin D Ethyl Ether | Hedychenone | 9-Hydroxy Hedychenone |

| Molecular Formula | C₂₀H₃₀O₃[1][7] | C₂₂H₃₄O₃[4] | C₂₀H₂₆O₂[6] | C₂₀H₂₆O₃[8] |

| Molecular Weight | 318.45 g/mol | 346.5 g/mol [4] | 298.4 g/mol [6] | 314.4 g/mol [8][9] |

| Optical Rotation [α]D | +10°[7] | Not Reported | Not Reported | Not Reported |

| Melting Point | 102-103 °C[7] | Not Reported | Not Reported | Not Reported |

Table 2: ¹³C NMR Spectroscopic Data for Coronarin D (75 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm[7] |

| 1 | 39.12 |

| 2 | 19.21 |

| 3 | 41.90 |

| 4 | 33.57 |

| 5 | 55.21 |

| 6 | 23.99 |

| 7 | 37.68 |

| 8 | 148.01 |

| 9 | 56.02 |

| 10 | 39.94 |

| 11 | 25.58 |

| 12 | 143.45 |

| 13 | 124.48 |

| 14 | Not Reported |

| 15 | Not Reported |

| 16 | 170.65 |

| 17 | 107.52 |

| 18 | 33.45 |

| 19 | 21.62 |

| 20 | 14.23 |

Note: The publication provides a list of chemical shifts, but not all are explicitly assigned to a carbon number.

Table 3: ¹H NMR Spectroscopic Data for Coronarin D (300 MHz, CDCl₃)

| Proton | Chemical Shift (δ) ppm, Multiplicity, J (Hz)[7] |

| H-12 | 6.69 (br s, 1H) |

| H-17a | 4.81 (s, 1H) |

| H-17b | 4.36 (br s, 1H) |

| H-11 | 2.99 (m, 1H) |

| - | 2.71 (m, 1H) |

| - | 2.40-2.36 (m, 2H) |

| - | 2.20 (m, 1H) |

| - | 2.05-1.08 (m, 12H) |

| H-19 | 0.89 (s, 3H) |

| H-18 | 0.82 (s, 3H) |

| H-20 | 0.71 (s, 3H) |

Note: The publication provides a list of chemical shifts, but not all are explicitly assigned to a specific proton.

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. The following sections outline the methodologies for the isolation and structural elucidation of Coronarin D.

Isolation of Coronarin D

The isolation of Coronarin D from the rhizomes of Hedychium coronarium typically involves the following steps:

-

Extraction: The dried and powdered rhizomes are extracted with a suitable organic solvent, such as methanol or ethanol, often through percolation or reflux[3][5].

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The active fraction is further purified using column chromatography over silica gel. Elution is performed with a gradient of solvents, such as a hexane-ethyl acetate mixture[7].

-

Crystallization: The fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is then crystallized from a suitable solvent system (e.g., petroleum ether-dichloromethane) to yield pure Coronarin D[7].

Structure Elucidation

The structure of Coronarin D was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Used to determine the molecular weight and molecular formula of the compound.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

-

¹³C NMR: Indicates the number of carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms within the molecule and for determining the relative stereochemistry. For example, NOESY correlations can reveal through-space interactions between protons, which helps in assigning their relative positions[2][10].

-

Signaling Pathways and Biological Activity

Coronarin D has been reported to exhibit significant biological activities, primarily through its interaction with inflammatory signaling pathways.

Inhibition of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation.

-

Mechanism of Action: Coronarin D has been shown to inhibit the activation of the NF-κB pathway induced by various inflammatory stimuli[7].

-

Molecular Targets: It suppresses the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes[7].

-

Downstream Effects: By inhibiting NF-κB, Coronarin D can suppress the expression of gene products involved in cell survival, proliferation, invasion, and angiogenesis[7].

Conclusion

Coronarin D, a labdane diterpene from Hedychium coronarium, possesses a well-defined chemical structure and stereochemistry that has been elucidated through extensive spectroscopic analysis. This technical guide has summarized the key structural features, quantitative data, and experimental protocols related to Coronarin D and its analogues. The understanding of its mechanism of action, particularly the inhibition of the NF-κB signaling pathway, provides a strong basis for its further investigation as a potential therapeutic agent. The information compiled herein serves as a foundational resource for researchers aiming to explore the full potential of these natural products in drug discovery and development.

References

- 1. Coronarin D | C20H30O3 | CID 52947373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Coronarin D ethyl ether | C22H34O3 | CID 91895340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hedychenone | C20H26O2 | CID 12067184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. 9-Hydroxy hedychenone | C20H26O3 | CID 44569353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-Hydroxy Hedychenone | C20H26O3 | CID 12189408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug [frontiersin.org]

The Uncharted Pathway: A Technical Guide to Hedycoronen A Biosynthesis in Zingiberaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedycoronen A, a labdane-type diterpenoid isolated from the rhizomes of Hedychium coronarium (Zingiberaceae), has garnered significant interest for its potential pharmacological activities. As with many complex natural products, understanding its biosynthetic pathway is crucial for unlocking its full therapeutic potential, enabling biotechnological production, and facilitating the development of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of diterpenoid biosynthesis in plants and the available genomic and transcriptomic data for Hedychium coronarium. It outlines a strategic approach for the identification and functional characterization of the key enzymes involved, and details the experimental protocols necessary for this endeavor.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of labdane-related diterpenoids (LRDs) in plants is a well-established multi-step process commencing from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). This pathway is primarily orchestrated by two key enzyme families: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). Based on the structure of this compound, a putative biosynthetic pathway can be proposed, as illustrated below.

Caption: Proposed biosynthetic pathway of this compound from GGPP.

The proposed pathway involves:

-

Cyclization of GGPP: A Class II diTPS catalyzes the protonation-initiated cyclization of the linear GGPP to form a bicyclic intermediate, copalyl pyrophosphate (CPP).

-

Formation of the Labdane Skeleton: A Class I diTPS then facilitates the ionization of the diphosphate group from CPP and subsequent rearrangements to form the characteristic labdane diterpene scaffold.

-

Functionalization: A series of oxidation and functionalization reactions, catalyzed by cytochrome P450 monooxygenases (CYPs), hydroxylate and otherwise modify the labdane scaffold to produce the final this compound molecule.

Identifying the Key Biosynthetic Genes in Hedychium coronarium

The availability of transcriptome and genome data for Hedychium coronarium provides a powerful resource for identifying the candidate genes encoding the enzymes in the this compound pathway. The following workflow outlines a strategy for their identification.

Hedycoronen A anti-inflammatory mechanism of action

Lack of Publicly Available Data on Hedycoronen A

Extensive searches for the anti-inflammatory mechanism of action of "this compound" have yielded no specific scientific literature, quantitative data, or established experimental protocols for this particular compound. The information necessary to construct an in-depth technical guide or whitepaper specifically on this compound is not available in the public domain based on the conducted searches.

Therefore, this document will provide a comprehensive technical guide on the common and pivotal anti-inflammatory mechanisms of action that are typically investigated for novel therapeutic compounds. This guide is intended for researchers, scientists, and drug development professionals, and will detail the core signaling pathways, present data in a structured format, provide exemplary experimental protocols, and include mandatory visualizations as requested. The following sections will focus on the well-established NF-κB, MAPK, and JAK/STAT signaling pathways, which are central to the inflammatory response.

A Technical Guide to Key Anti-inflammatory Mechanisms of Action

This guide outlines the core signaling pathways involved in inflammation and provides a framework for the investigation of novel anti-inflammatory compounds.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[1][2][3][4][5] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[3] Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1] Inhibition of the NF-κB pathway is a key strategy for many anti-inflammatory therapies.[2][3][4]

Quantitative Data on NF-κB Pathway Inhibition (Hypothetical Data for a Test Compound)

| Parameter | Assay Type | Cell Line | Stimulant | Test Compound IC50 (µM) |

| IκBα Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | 5.2 |

| p65 Nuclear Translocation | Immunofluorescence | THP-1 | TNF-α (20 ng/mL) | 7.8 |

| NF-κB Reporter Gene Activity | Luciferase Reporter Assay | HEK293 | IL-1β (10 ng/mL) | 2.5 |

| IL-6 mRNA Expression | qRT-PCR | A549 | Poly(I:C) (10 µg/mL) | 4.1 |

| TNF-α Protein Secretion | ELISA | Primary Macrophages | LPS (1 µg/mL) | 6.3 |

Experimental Protocol: NF-κB Reporter Gene Assay

Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.

Materials:

-

HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Test compound stock solution (e.g., in DMSO).

-

Recombinant human IL-1β.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

-

Add IL-1β to a final concentration of 10 ng/mL to all wells except the unstimulated control.

-

Incubate the plate for 6 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition relative to the vehicle-treated, IL-1β-stimulated control and determine the IC50 value.

Signaling Pathway Diagram:

Caption: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[6][7] The three main MAPK families involved in inflammation are ERK1/2, JNK, and p38.[8] These pathways are activated by various extracellular stimuli, leading to a phosphorylation cascade that culminates in the activation of transcription factors like AP-1, which in turn regulate the expression of inflammatory genes.[6][9]

Quantitative Data on MAPK Pathway Inhibition (Hypothetical Data for a Test Compound)

| Parameter | Assay Type | Cell Line | Stimulant | Test Compound IC50 (µM) |

| p38 Phosphorylation | In-Cell Western | U937 | Anisomycin (10 µg/mL) | 3.7 |

| JNK Phosphorylation | Western Blot | HaCaT | UV Radiation | 9.1 |

| ERK1/2 Phosphorylation | Flow Cytometry | Jurkat | PMA (50 ng/mL) | 12.4 |

| c-Jun Phosphorylation | ELISA | HUVEC | IL-1β (10 ng/mL) | 6.9 |

| COX-2 Protein Expression | Western Blot | RAW 264.7 | LPS (1 µg/mL) | 5.8 |

Experimental Protocol: Western Blot for Phosphorylated p38

Objective: To determine the effect of a test compound on the phosphorylation of p38 MAPK in response to a pro-inflammatory stimulus.

Materials:

-

RAW 264.7 macrophages.

-

RPMI-1640 medium with 10% FBS.

-

Test compound stock solution.

-

Lipopolysaccharide (LPS).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Plate RAW 264.7 cells and grow to 80-90% confluency.

-

Starve cells in serum-free medium for 4 hours.

-

Pre-treat cells with various concentrations of the test compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-p38 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using ECL substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-p38 antibody as a loading control.

-

Quantify band intensities and express the level of phosphorylated p38 relative to total p38.

Signaling Pathway Diagram:

Caption: Overview of the three major MAPK signaling cascades.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for signaling initiated by a wide range of cytokines and growth factors.[10][11][12][13] Ligand binding to cell surface receptors leads to the activation of receptor-associated JAKs.[10][11] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[10] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes involved in immunity and inflammation.[10][11]

Quantitative Data on JAK/STAT Pathway Inhibition (Hypothetical Data for a Test Compound)

| Parameter | Assay Type | Cell Line | Stimulant | Test Compound IC50 (µM) |

| JAK1 Phosphorylation | AlphaLISA | TF-1 | IL-6 (50 ng/mL) | 1.5 |

| STAT3 Phosphorylation | Western Blot | HepG2 | IFN-α (1000 U/mL) | 2.8 |

| STAT3 Dimerization | Native PAGE | U-2 OS | Oncostatin M (20 ng/mL) | 4.6 |

| STAT3 Nuclear Translocation | High-Content Imaging | HeLa | IL-22 (100 ng/mL) | 3.2 |

| SOCS3 mRNA Expression | qRT-PCR | Microglia | IFN-γ (100 U/mL) | 8.5 |

Experimental Protocol: Flow Cytometry for Phosphorylated STAT3

Objective: To measure the inhibition of cytokine-induced STAT3 phosphorylation by a test compound at a single-cell level.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs).

-

RPMI-1640 with 10% FBS.

-

Test compound stock solution.

-

Recombinant human IL-6.

-

Fixation buffer (e.g., Cytofix).

-

Permeabilization buffer (e.g., Perm Buffer III).

-

Fluorochrome-conjugated antibodies: anti-pSTAT3 (pY705), anti-CD4.

-

Flow cytometer.

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Resuspend cells in RPMI-1640 and pre-treat with the test compound or vehicle for 1 hour.

-

Stimulate the cells with IL-6 (50 ng/mL) for 15 minutes at 37°C.

-

Immediately fix the cells by adding fixation buffer and incubating for 10 minutes at 37°C.

-

Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.

-

Wash the cells and stain with the anti-pSTAT3 and anti-CD4 antibodies for 30-60 minutes at room temperature.

-

Wash the cells again and resuspend in staining buffer.

-

Acquire data on a flow cytometer.

-

Gate on the CD4+ T cell population and analyze the median fluorescence intensity (MFI) of pSTAT3.

-

Calculate the percentage of inhibition based on the reduction in pSTAT3 MFI.

Signaling Pathway Diagram:

Caption: The canonical JAK/STAT signaling pathway.

References

- 1. What is the mechanism of Hydrocortisone Acetate? [synapse.patsnap.com]

- 2. Inhibition of NF-κB with an Analog of Withaferin-A Restores TDP-43 Homeostasis and Proteome Profiles in a Model of Sporadic ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifibrosis Effect of Novel Oridonin Analog CYD0618 Via Suppression of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuronal dysfunction caused by FUSR521G promotes ALS-associated phenotypes that are attenuated by NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optineurin suppression causes neuronal cell death via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAP kinases and histone modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]

- 8. origene.com [origene.com]

- 9. Dihydrotestosterone activates the MAPK pathway and modulates maximum isometric force through the EGF receptor in isolated intact mouse skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

Hedycoronen A and its Potential Inhibition of TNF-α Production: A Technical Overview

Disclaimer: As of November 2025, publicly available scientific literature lacks specific studies on the inhibitory effects of Hedycoronen A on Tumor Necrosis Factor-alpha (TNF-α) production. Consequently, this document provides a generalized framework for researchers, scientists, and drug development professionals interested in investigating the potential anti-inflammatory properties of this compound. The experimental protocols, quantitative data, and signaling pathways described herein are based on established methodologies for evaluating similar natural products and should be considered illustrative.

Introduction

This compound is a compound of interest that likely originates from the Hedychium genus, plants known for their traditional use in treating inflammatory conditions. While direct evidence is wanting, related phytochemicals from this genus have demonstrated anti-inflammatory activities, suggesting that this compound may also possess such properties. A key target in inflammatory pathways is TNF-α, a pro-inflammatory cytokine implicated in a multitude of chronic inflammatory diseases. This guide outlines the potential mechanisms by which this compound could inhibit TNF-α production and provides a template for the experimental investigation of these effects.

Potential Mechanisms of TNF-α Inhibition

The production of TNF-α is tightly regulated by intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating these key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including TNF-α. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription. This compound could potentially inhibit this pathway at several key junctures.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, also plays a crucial role in regulating TNF-α production. These kinases are activated by various extracellular stimuli and can regulate TNF-α gene expression at both the transcriptional and post-transcriptional levels. Inhibition of MAPK phosphorylation is a common mechanism for anti-inflammatory compounds.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical quantitative data to illustrate how the inhibitory effects of this compound on TNF-α production could be presented.

Table 1: Inhibitory Effect of this compound on TNF-α Production in LPS-Stimulated Macrophages

| Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |

| 0 (Control) | 1500 ± 75 | 0 |

| 1 | 1200 ± 60 | 20 |

| 5 | 825 ± 41 | 45 |

| 10 | 450 ± 22 | 70 |

| 25 | 150 ± 8 | 90 |

| 50 | 75 ± 4 | 95 |

| IC50 | 7.5 µM |

Table 2: Effect of this compound on NF-κB and MAPK Pathway Components

| Treatment | p-IκBα (Relative Density) | Nuclear p65 (Relative Density) | p-p38 MAPK (Relative Density) |

| Control | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.1 ± 0.02 |

| LPS (1 µg/mL) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| LPS + this compound (10 µM) | 0.4 ± 0.05 | 0.3 ± 0.04 | 0.5 ± 0.06 |

| LPS + this compound (25 µM) | 0.2 ± 0.03 | 0.15 ± 0.02 | 0.25 ± 0.03 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for key experiments to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are suitable models. Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours for TNF-α measurement).

Measurement of TNF-α Production

TNF-α levels in the cell culture supernatant can be quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

To investigate the effect on signaling pathways, cells are treated as described above for a shorter duration (e.g., 15-60 minutes). Whole-cell lysates are prepared, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against total and phosphorylated forms of IκBα, p65 (for nuclear translocation studies, nuclear and cytoplasmic fractions would be separated), p38, ERK, and JNK. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and a general experimental workflow.

Caption: Potential Inhibition of the NF-κB Pathway by this compound.

Caption: Potential Inhibition of the MAPK (p38) Pathway by this compound.

Caption: General Experimental Workflow for Screening.

Conclusion

While direct evidence for this compound's inhibition of TNF-α is currently unavailable, its potential as an anti-inflammatory agent warrants investigation. The methodologies and frameworks presented in this guide offer a comprehensive approach to elucidating its mechanism of action. Future research focusing on the specific interactions of this compound with components of the NF-κB and MAPK signaling pathways will be crucial in validating its therapeutic potential for inflammatory diseases.

Hedycoronen A: A Technical Whitepaper on its Attenuation of Lipopolysaccharide-Induced Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the inhibitory effects of Hedycoronen A on the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS). The information presented herein is synthesized from peer-reviewed research, offering a guide for further investigation and potential therapeutic development.

Core Findings: Inhibition of Pro-Inflammatory Cytokines

This compound, a labdane-type diterpenoid isolated from the rhizomes of Hedychium coronarium, has been demonstrated to significantly inhibit the production of key pro-inflammatory cytokines in response to LPS stimulation. Quantitative analysis of its inhibitory activity reveals a dose-dependent effect on Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 p40 (IL-12 p40).

Data Summary: Inhibitory Concentration (IC50) of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the production of various cytokines in bone marrow-derived dendritic cells (BMDCs) stimulated with lipopolysaccharide.

| Cytokine | IC50 (µM) of this compound |

| TNF-α | 46.0 ± 1.3[1] |

| IL-6 | 9.1 ± 0.3[1] |

| IL-12 p40 | 4.1 ± 0.2[1] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating the effects of this compound on LPS-induced cytokine production.[1]

Preparation of Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Source: Bone marrow was harvested from the femurs and tibias of 6-8 week old BALB/c mice.

-

Cell Culture: Bone marrow cells were cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 50 µM 2-mercaptoethanol, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Incubation: Cells were incubated at 37°C in a humidified 5% CO2 atmosphere.

-

Differentiation: On day 3 of culture, fresh medium containing GM-CSF was added. On day 6, non-adherent and loosely adherent cells were harvested and identified as immature BMDCs.

Cell Viability Assay

-

Method: A conventional MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of this compound.

-

Procedure: BMDCs were seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. MTT solution was then added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

LPS-Induced Cytokine Production and Inhibition by this compound

-

Cell Seeding: BMDCs were seeded in 24-well plates at a density of 5 x 10^5 cells/well.

-

Pre-treatment: Cells were pre-treated with various concentrations of this compound for 30 minutes.

-

Stimulation: Lipopolysaccharide (LPS) from Escherichia coli O111:B4 was added to the wells at a final concentration of 100 ng/mL to induce cytokine production.

-

Incubation: The cells were incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, the culture supernatants were collected and stored at -20°C until cytokine analysis.

Cytokine Quantification

-

Method: The concentrations of TNF-α, IL-6, and IL-12 p40 in the culture supernatants were determined using a sandwich enzyme-linked immunosorbent assay (ELISA).

-

Procedure: Commercially available ELISA kits were used according to the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader, and the cytokine concentrations were calculated from a standard curve.

Visualized Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the putative signaling pathways involved in the anti-inflammatory action of this compound.

References

Hedycoronen A: A Promising Labdane Diterpene with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hedycoronen A is a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, a plant with a history of use in traditional medicine for treating inflammation, skin diseases, and pain. As a member of the diterpenoid class of natural products, this compound has garnered interest for its potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its biological activities, proposed mechanisms of action, and detailed experimental methodologies for its study.

Physicochemical Properties and Isolation

This compound is a labdane diterpenoid with a complex chemical structure. It is typically isolated from the rhizomes of Hedychium coronarium through a series of extraction and chromatographic techniques.

Experimental Protocol: Isolation of this compound

The following protocol outlines a general method for the isolation of this compound from Hedychium coronarium rhizomes, based on common phytochemical extraction procedures.

1. Plant Material Preparation:

-

Fresh rhizomes of Hedychium coronarium are collected, washed, and shade-dried.

-

The dried rhizomes are then ground into a coarse powder.

2. Extraction:

-

The powdered rhizomes are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The fractions are concentrated to yield respective sub-extracts.

4. Chromatographic Purification:

-

The ethyl acetate fraction, which is often rich in diterpenoids, is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

5. Final Purification:

-

The pooled fractions are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Therapeutic Potential: Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in preclinical studies. Its primary mechanism in this regard appears to be the inhibition of pro-inflammatory cytokine production.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

The inhibitory activity of this compound on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs) has been quantified.

| Cytokine | IC50 (µM) | Cell Line | Stimulant | Reference |

| Interleukin-6 (IL-6) | 9.1 ± 0.3 | BMDC | LPS | [1] |

| Interleukin-12 p40 (IL-12 p40) | 5.6 ± 0.2 | BMDC | LPS | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | 46.0 ± 1.3 | BMDC | LPS | [1] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes the methodology to assess the anti-inflammatory effects of this compound by measuring cytokine production in LPS-stimulated macrophages.

1. Cell Culture:

-

Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

2. Cell Seeding:

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

3. Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Control wells include cells treated with vehicle (DMSO) and LPS, and cells with vehicle alone.

4. Cytokine Measurement:

-

After 24 hours of incubation, the cell culture supernatants are collected.

-

The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12 p40) in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Data Analysis:

-

The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value (the concentration of this compound that inhibits 50% of cytokine production) is determined by plotting a dose-response curve.

Therapeutic Potential: Anticancer Activity

While direct evidence for the anticancer activity of this compound against the specified human cancer cell lines is not currently available in the published literature, other labdane diterpenes isolated from Hedychium coronarium have shown cytotoxic effects. The therapeutic potential of this compound in oncology remains an area for future investigation.

Quantitative Data: Cytotoxicity of Related Labdane Diterpenes

The following table summarizes the cytotoxic activity of other labdane diterpenes from Hedychium coronarium against various cancer cell lines. It is important to note that this data is for related compounds and not for this compound itself.

| Compound | Cell Line | IC50 (µM) | Reference |

| Coronarin D | A549 (Lung) | Not specified (low cytotoxicity) | [2] |

| Coronarin D | MCF-7 (Breast) | Not specified (low cytotoxicity) | [2] |

| Coronarin D ethyl ether | A549 (Lung) | Mild cytotoxicity | [3] |

| Coronarin D epimers | A549 (Lung) | Weak activity | [3] |

| Two new labdane diterpenes | A549 (Lung) | Not specified | [4] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method to assess the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT-15) are cultured in their respective recommended media.

-

Cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

-

The medium is replaced with fresh medium containing serial dilutions of this compound.

-

Control wells contain vehicle (DMSO) treated cells.

3. Incubation:

-

The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.

4. MTT Addition and Incubation:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

-

The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

6. Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mechanism of Action: Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of other labdane diterpenes and related natural products, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5]

Proposed Anti-inflammatory Signaling Pathway

This compound likely inhibits the production of pro-inflammatory mediators by interfering with the NF-κB and MAPK signaling cascades in immune cells like macrophages and dendritic cells upon stimulation by agents such as LPS.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Two new cytotoxic labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

Hedycoronen A and its Derivatives from Hedychium Species: A Technical Guide for Researchers

An In-depth Technical Guide on the Isolation, Biological Activity, and Mechanism of Action of Hedycoronen A and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Hedychium, belonging to the ginger family (Zingiberaceae), comprises a diverse group of perennial herbs, many of which have a long history of use in traditional medicine for treating inflammatory conditions, pain, and other ailments. Phytochemical investigations into this genus have revealed a rich source of bioactive secondary metabolites, with a particular focus on labdane-type diterpenoids. Among these, this compound and its derivatives have emerged as compounds of significant interest due to their potent anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the current knowledge on this compound and related compounds from Hedychium species, with a focus on their isolation, biological activities, and underlying mechanisms of action.

Chemical Structures

This compound is a labdane-type diterpenoid with the chemical structure 15-methoxylabda-8(17),11(E),13-trien-16,15-olide. It is part of a larger family of structurally related compounds isolated from various Hedychium species, most notably Hedychium coronarium. These derivatives often feature variations in the lactone ring, the presence of hydroxyl or ether groups, and different saturation levels in the diterpene skeleton.

Biological Activities

This compound and its derivatives have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of these compounds appears to be the inhibition of pro-inflammatory cytokine production. This compound and its close derivative, Hedycoronen B, have been shown to inhibit the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12) p40 in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells. Other related labdane diterpenoids from Hedychium coronarium have also been found to inhibit superoxide anion generation and elastase release in human neutrophils.

Cytotoxic Activity

Numerous labdane diterpenoids from Hedychium species, including coronarin D and its derivatives, have exhibited significant cytotoxic activity against a variety of human cancer cell lines. These include lung carcinoma (A-549), human neuroblastoma (SK-N-SH), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. The cytotoxic potential of these compounds underscores their potential as leads for the development of novel anticancer agents.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the anti-inflammatory and cytotoxic activities of this compound and its derivatives.

Table 1: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Assay | Cell Line/System | IC50 (µM) | Reference |

| This compound | TNF-α Inhibition | Bone Marrow-Derived Dendritic Cells | 46.0 ± 1.3 | [1] |

| Hedycoronen B | TNF-α Inhibition | Bone Marrow-Derived Dendritic Cells | 12.7 ± 0.3 | [1] |

| This compound | IL-6 Inhibition | Bone Marrow-Derived Dendritic Cells | 4.1 ± 0.2 | [2] |

| Hedycoronen B | IL-6 Inhibition | Bone Marrow-Derived Dendritic Cells | 9.1 ± 0.3 | [2] |

| This compound | IL-12 p40 Inhibition | Bone Marrow-Derived Dendritic Cells | 6.2 ± 0.2 | [2] |

| Hedycoronen B | IL-12 p40 Inhibition | Bone Marrow-Derived Dendritic Cells | 8.7 ± 0.3 | [2] |

| Hedychicoronarin | Superoxide Anion Generation | Human Neutrophils | ≤4.52 µg/mL | [3] |

| Coronarin D | Superoxide Anion Generation | Human Neutrophils | ≤4.52 µg/mL | [3] |

| Coronarin B | Superoxide Anion Generation | Human Neutrophils | ≤4.52 µg/mL | [3] |

| Hedychicoronarin | Elastase Release | Human Neutrophils | ≤6.17 µg/mL | [3] |

| Peroxycoronarin D | Elastase Release | Human Neutrophils | ≤6.17 µg/mL | [3] |

| 7β-hydroxycalcaratarin A | Elastase Release | Human Neutrophils | ≤6.17 µg/mL | [3] |

Table 2: Cytotoxic Activity of Labdane Diterpenoids from Hedychium Species

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Coronarin D | Human promyelocytic leukemia (HL-60) | MTT | 9.43 | [4] |

| Coronarin D | Human lung carcinoma (A-549) | SRB | 1.26 - 8.0 | [2] |

| Coronarin D methyl ether | Human neuroblastoma (SK-N-SH) | Not specified | Strong activity | [2] |

| Coronarin D | Human cervical cancer (HeLa) | Not specified | Pronounced activity | [2] |

| Coronarin D | Murine lymphocytic leukemia (P388) | Not specified | Pronounced activity | [2] |

| Coronarin E | Human lung carcinoma (NCI-H187) | REMA | 49.73 | [3] |

| Villosin | Human lung carcinoma (NCI-H187) | REMA | 0.12 µg/mL | [3] |

| 15-Methoxylabda-8(17),11,13-trien-15,16-olide | Human lung carcinoma (NCI-H187) | Not specified | 0.90 µg/mL | [3] |

| 16-Hydroxylabda-8(17),11,13-trien-15,16-olide | Human lung carcinoma (NCI-H187) | Not specified | 0.72 µg/mL | [3] |

| Coronarin D | V-79 cells | Not specified | 17.0 µg/mL | [3] |

| Coronarin D | Glioblastoma (U-251) | Not specified | TGI <50 | [1] |

| Coronarin D | Kidney cancer (786-0) | Not specified | TGI <50 | [1] |

| Coronarin D | Prostate cancer (PC-3) | Not specified | TGI <50 | [1] |

| Coronarin D | Ovarian cancer (OVCAR-3) | Not specified | TGI <50 | [1] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of these labdane diterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] Coronarin D, a representative compound, has been shown to inhibit both constitutive and inducible NF-κB activation.[5] This inhibition occurs through the suppression of IκBα kinase (IKK) activation, which is a critical upstream kinase in the NF-κB cascade.[2][3] By inhibiting IKK, these compounds prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][3] As a result, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, leading to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6.[2]

Caption: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.

Experimental Protocols

Isolation of this compound and its Derivatives

The following is a general protocol for the isolation of labdane diterpenoids from Hedychium rhizomes, based on commonly employed phytochemical methods.

Caption: General workflow for the isolation of labdane diterpenoids from Hedychium rhizomes.

Detailed Steps:

-

Plant Material Preparation: The rhizomes of the selected Hedychium species are collected, washed, air-dried, and ground into a fine powder.

-

Extraction: The powdered rhizomes are extracted with an appropriate organic solvent, such as hexane or methanol, at room temperature for several days with occasional shaking. The solvent is then filtered and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Purification: The fractions showing the presence of compounds of interest are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (1H-NMR, 13C-NMR, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

TNF-α Inhibition Assay in LPS-Stimulated Dendritic Cells

This protocol outlines a method to assess the inhibitory effect of this compound and its derivatives on TNF-α production in bone marrow-derived dendritic cells (BMDCs).

Materials:

-

Bone marrow cells from mice

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound or its derivatives

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Generation of BMDCs: Bone marrow cells are cultured in RPMI 1640 medium supplemented with 10% FBS and 20 ng/mL of GM-CSF for 6-8 days to differentiate into immature dendritic cells.

-

Cell Seeding: Immature BMDCs are harvested and seeded into 96-well plates at a density of 1 x 10^5 cells/well.

-

Treatment: The cells are pre-treated with various concentrations of this compound or its derivatives for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (100 ng/mL) for 24 hours to induce TNF-α production.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

TNF-α Measurement: The concentration of TNF-α in the supernatants is quantified using a human TNF-α ELISA kit according to the manufacturer's instructions.[6][7][8][9][10]

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits TNF-α production by 50%, is calculated.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A-549, HeLa)

-

DMEM or RPMI 1640 medium with 10% FBS

-

This compound or its derivatives

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: The cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Conclusion

This compound and its derivatives from Hedychium species represent a promising class of natural products with significant anti-inflammatory and cytotoxic potential. Their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a solid basis for their therapeutic potential. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in further investigating these fascinating compounds. Future research should focus on elucidating the structure-activity relationships of a wider range of derivatives, exploring their in vivo efficacy and safety profiles, and further detailing their molecular targets to pave the way for their potential development as novel therapeutic agents.

References

- 1. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium [ouci.dntb.gov.ua]

- 6. novamedline.com [novamedline.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Hedycoronen A: A Diterpene from Traditional Medicine with Anti-Inflammatory Potential

For Immediate Release

Hedycoronen A, a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, is emerging as a compound of significant interest for researchers in drug development and pharmacology. Traditionally, Hedychium coronarium, commonly known as butterfly ginger, has been utilized in various traditional medicine systems, including Ayurveda and Chinese traditional medicine, to treat a range of ailments such as inflammation, pain, respiratory issues, and fever.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its role in traditional medicine, its bioactive properties, and its mechanism of action.

Traditional Context

Hedychium coronarium has a long history of use in traditional healing practices across Asia.[2][4] The rhizomes of the plant are the primary part used for medicinal preparations.[1][3] In traditional Chinese medicine, it is used to alleviate headaches, and treat inflammatory pain and rheumatism.[2][3] Ayurvedic medicine recognizes its use as a febrifuge, tonic, and anti-rheumatic agent.[3] The ethnobotanical background of Hedychium coronarium underscores the importance of investigating its bioactive constituents to validate and understand the scientific basis of its traditional applications. This compound is one of the key diterpenoids isolated from these rhizomes, and its anti-inflammatory properties are believed to contribute to the plant's therapeutic effects.

Bioactive Properties of this compound: Anti-inflammatory Activity

Scientific studies have begun to elucidate the specific pharmacological activities of this compound, with a primary focus on its anti-inflammatory effects. Research by Van Kiem et al. (2012) demonstrated that this compound exhibits inhibitory activity against the production of pro-inflammatory cytokines in bone marrow-derived dendritic cells stimulated by lipopolysaccharide (LPS).[1]

Quantitative Data on Cytokine Inhibition

The following table summarizes the inhibitory concentrations (IC50) of this compound and its related compound, Hedycoronen B, against key pro-inflammatory cytokines.

| Compound | Cytokine Inhibited | IC50 (µM) |

| This compound | TNF-α | 46.0 ± 1.3 |

| IL-6 | 4.1 ± 0.2 | |

| IL-12 p40 | 9.1 ± 0.3 | |

| Hedycoronen B | TNF-α | 12.7 ± 0.3 |

| IL-6 | - | |

| IL-12 p40 | - | |

| Data from Van Kiem et al., 2012.[1] |

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

The anti-inflammatory activity of this compound is attributed to its ability to suppress the production of key mediators of inflammation. The inhibition of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12) p40 suggests that this compound may modulate inflammatory signaling pathways. While the precise molecular targets are still under investigation, the inhibition of these cytokines points towards a potential interaction with upstream signaling components, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory gene expression.

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Isolation of this compound and B

The following is a general outline of the isolation procedure as described by Van Kiem et al. (2012):

-

Extraction: The dried and powdered rhizomes of Hedychium coronarium are extracted with methanol (MeOH).

-

Fractionation: The concentrated MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).

-

Chromatography: The active fraction (e.g., CHCl3 extract) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/acetone).

-

Further Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel and/or Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound and B.[1]

Caption: A simplified workflow for the isolation of this compound.

In Vitro Anti-inflammatory Assay: Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs)

The following protocol is a generalized procedure based on the methodology for assessing anti-inflammatory activity:

-

Cell Culture: Bone marrow cells are harvested from mice and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate into dendritic cells.

-

Cell Treatment: BMDCs are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.

-

Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatants are collected. The concentrations of TNF-α, IL-6, and IL-12 p40 are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group, and the IC50 values are determined.[1]

Future Directions

The initial findings on the anti-inflammatory properties of this compound are promising and provide a scientific rationale for the traditional use of Hedychium coronarium. Further research is warranted to fully elucidate its mechanism of action, including its effects on the NF-κB signaling pathway and other inflammatory cascades. In vivo studies are necessary to confirm its therapeutic potential and to assess its safety and efficacy in animal models of inflammatory diseases. Additionally, exploring the potential anticancer activities of this compound, given that other diterpenes from Hedychium species have shown cytotoxic effects, could open new avenues for drug discovery.

References

- 1. Labdane-type diterpenoids from the rhizomes of Hedychium coronarium inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical constituents of the rhizomes of Hedychium coronarium and their inhibitory effect on the pro-inflammatory cytokines production LPS-stimulated in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Ethnobotanical Landscape of Hedychium in Inflammation: A Technical Guide for Researchers

An in-depth exploration of the traditional uses, phytochemical composition, and mechanisms of action of the Hedychium genus as a source for novel anti-inflammatory agents.

Introduction

The genus Hedychium, belonging to the Zingiberaceae family, encompasses a variety of perennial rhizomatous herbs with a rich history in traditional medicine across Asia. Commonly known as ginger lilies, these plants have been utilized for centuries to treat a range of ailments, with a notable emphasis on inflammatory conditions. This technical guide provides a comprehensive overview of the ethnobotanical uses of Hedychium for inflammation, delving into the key species, their bioactive constituents, and the scientific evidence supporting their anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising botanical genus.

Ethnobotanical Uses of Hedychium for Inflammation

Traditional medicine systems, particularly in India and China, have long recognized the anti-inflammatory potential of Hedychium species. The rhizomes are the primary plant part used, prepared in various forms such as decoctions, pastes, and powders.

| Species | Traditional Use for Inflammation | Geographic Region of Use |

| Hedychium spicatum | Treatment of pain, inflammation, asthma, bronchitis, and blood diseases.[1] | Himalayan regions of India, China, Nepal, and Myanmar.[2] |

| Hedychium coronarium | Used for treating contusions, inflammation, rheumatism, and tonsillitis.[3][4][5] | Tropical and subtropical regions of Asia and Africa.[6] |

| Hedychium ellipticum | Employed in the treatment of inflammation, pain, and gastrointestinal issues. | Eastern Himalayas (Xizang, Bhutan, India, and Nepal). |

| Hedychium coccineum | Traditionally used for inflammation-related swelling and bronchial asthma.[7] | Not explicitly stated in the provided context. |

Phytochemical Composition and Bioactive Compounds

The anti-inflammatory effects of Hedychium are attributed to a diverse array of phytochemicals, primarily terpenes, diterpenes, and flavonoids.

Key Anti-inflammatory Compounds

-

Hedychenone: A furanoid diterpene isolated from Hedychium spicatum, it is considered a major anti-inflammatory principle of this species.[8]

-

Coronarin D: A labdane-type diterpene found in Hedychium coronarium, known to inhibit the NF-κB activation pathway.[4][9]

Quantitative Analysis of Bioactive Compounds

Quantitative data on the concentration of these compounds can vary depending on the geographical origin, harvesting time, and extraction method.

| Species | Compound | Plant Part | Concentration | Analytical Method |

| Hedychium coronarium | Coronarin D | Rhizome | Up to 3.51% | High-Performance Thin-Layer Chromatography (HPTLC)[4] |

| Hedychium coronarium | Coronarin D | Rhizome | Not specified | High-Performance Liquid Chromatography (HPLC)[9] |

| Hedychium coronarium | Coronarin D methyl ether | Rhizome | Not specified | High-Performance Liquid Chromatography (HPLC)[9] |

| Hedychium spicatum | Hedychenone | Rhizome | Not specified | Gas Chromatography-Mass Spectrometry (GC-MS)[10] |

Scientific Validation of Anti-inflammatory Activity

Both in-vivo and in-vitro studies have provided scientific evidence supporting the traditional use of Hedychium for inflammation.

In-Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard method for evaluating acute inflammation.

| Species | Extract/Compound | Animal Model | Dose | Inhibition of Edema |

| Hedychium spicatum | 50% ethanol and hexane extracts of rhizome | Mice | Not specified | Significant |

| Hedychium coronarium | Methanolic extract of rhizome | Rats | 200 and 400 mg/kg, p.o. | Significant reduction |

| Hedychium coronarium | Hexane soluble extract of rhizome | Mice and Rats | 200 mg/kg (mice) and 100 mg/kg (rats) | Maximum reduction |

In-Vitro Anti-inflammatory Activity

Cell-based assays are crucial for elucidating the molecular mechanisms of anti-inflammatory action.

| Species | Extract/Compound | Cell Line | Assay | Results |

| Hedychium coccineum | Essential oil of rhizome | RAW 264.7 macrophages | Nitric Oxide (NO) Production | Downregulated iNOS and COX-2 expression, suppressing NO and PGE2 secretion.[7] |

| Hedychium coccineum | Essential oil of rhizome | RAW 264.7 macrophages | Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | Reduced cytokine release by downregulating their mRNA expression.[7] |

| Hedychium coronarium | Labdane-type diterpenes | Bone marrow-derived dendritic cells | Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-12 p40) | Significant inhibition of LPS-stimulated cytokine production.[11] |

Mechanisms of Anti-inflammatory Action: Signaling Pathways

Research indicates that the anti-inflammatory effects of Hedychium compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Modulation of the MAPK Pathway

The MAPK pathway, including ERK, JNK, and p38, is another critical signaling cascade that regulates the production of inflammatory mediators. Hedychium compounds have been shown to downregulate the phosphorylation of these kinases, thereby inhibiting the inflammatory response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of Hedychium.

In-Vivo: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a substance.

Materials:

-

Male Wistar rats (150-200g)

-

Carrageenan (Lambda, Type IV)

-

Indomethacin (positive control)

-

Plethysmometer

-

Saline solution (0.9% NaCl)

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Divide animals into control, positive control, and test groups.

-

Administer the vehicle, indomethacin (e.g., 10 mg/kg, i.p.), or Hedychium extract at various doses 30-60 minutes before carrageenan injection.

-

Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.

-

Measure the paw volume using a plethysmometer immediately after injection (time 0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

In-Vitro: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a substance to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-